molecular formula C8H17NO2 B13299017 (2S)-2-Amino-3,4-dimethylhexanoic acid

(2S)-2-Amino-3,4-dimethylhexanoic acid

Cat. No.: B13299017
M. Wt: 159.23 g/mol
InChI Key: DJFPUIRBUQHIBB-AHXFUIDQSA-N
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Description

(2S)-2-Amino-3,4-dimethylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3,4-dimethylhexanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3,4-dimethylhexanoic acid and appropriate amination reagents. The reaction typically proceeds under controlled conditions, including specific temperatures and pH levels, to ensure the desired stereochemistry is maintained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of catalytic processes and optimized reaction conditions to maximize yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3,4-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-3,4-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3,4-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-methylhexanoic acid
  • (2S)-2-Amino-4-methylhexanoic acid
  • (2S)-2-Amino-3,4-dimethylpentanoic acid

Uniqueness

(2S)-2-Amino-3,4-dimethylhexanoic acid is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t5?,6?,7-/m0/s1

InChI Key

DJFPUIRBUQHIBB-AHXFUIDQSA-N

Isomeric SMILES

CCC(C)C(C)[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C)C(C(=O)O)N

Origin of Product

United States

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